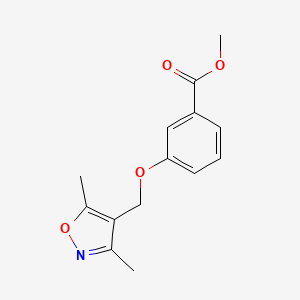
Difluoromethanediol; hexafluoropropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GALDEN ™ HT70: is a perfluoropolyether (PFPE) heat transfer fluid known for its excellent dielectric properties, high chemical stability, and ability to operate at a wide range of temperatures. It is part of the GALDEN ™ HT series, which includes fluids with boiling points ranging from 55°C to 270°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: GALDEN ™ HT70 is synthesized through the polymerization of hexafluoropropylene oxide. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired molecular weight and properties .
Industrial Production Methods: The industrial production of GALDEN ™ HT70 involves large-scale polymerization reactors where hexafluoropropylene oxide is polymerized under controlled conditions. The resulting polymer is then purified and fractionated to obtain the desired boiling point and viscosity .
Analyse Chemischer Reaktionen
Types of Reactions: GALDEN ™ HT70 is chemically inert and does not undergo typical organic reactions such as oxidation, reduction, or substitution. Its stability is due to the absence of hydrogen atoms in its structure, making it resistant to reactions with hydrocarbon-based compounds .
Common Reagents and Conditions: Due to its inert nature, GALDEN ™ HT70 does not react with common reagents under standard conditions. It remains stable even in aggressive chemical environments .
Major Products Formed: Since GALDEN ™ HT70 is chemically inert, it does not form any significant reaction products under normal conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, GALDEN ™ HT70 is used as a heat transfer fluid in various applications, including semiconductor wafer etching, ion implantation, and chemical processing .
Biology: In biological research, GALDEN ™ HT70 is utilized in recirculating chillers and other cooling systems to maintain precise temperature control .
Medicine: In the medical field, GALDEN ™ HT70 is employed in pharmaceutical freeze-drying processes due to its excellent thermal stability and non-toxicity .
Industry: Industrially, GALDEN ™ HT70 is used in aviation heat transfer systems, space simulation, and supercomputer cooling systems. Its high dielectric strength and chemical inertness make it suitable for these demanding applications .
Wirkmechanismus
Mechanism: The mechanism by which GALDEN ™ HT70 exerts its effects is primarily through its physical properties. Its high thermal conductivity and low viscosity enable efficient heat transfer, while its chemical inertness ensures stability in various environments .
Molecular Targets and Pathways: GALDEN ™ HT70 does not interact with specific molecular targets or pathways due to its inert nature. Its effects are purely physical, providing reliable heat transfer without chemical interactions .
Vergleich Mit ähnlichen Verbindungen
- GALDEN ™ HT55
- GALDEN ™ HT80
- GALDEN ™ HT110
- GALDEN ™ HT135
- GALDEN ™ HT170
- GALDEN ™ HT200
- GALDEN ™ HT230
- GALDEN ™ HT270
Eigenschaften
Molekularformel |
C4H4F8O4 |
|---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
difluoromethanediol;1,1,2,3,3,3-hexafluoropropane-1,2-diol |
InChI |
InChI=1S/C3H2F6O2.CH2F2O2/c4-1(10,2(5,6)7)3(8,9)11;2-1(3,4)5/h10-11H;4-5H |
InChI-Schlüssel |
SQSFKAYYBLZEBX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(O)(F)F)(C(F)(F)F)(O)F.C(O)(O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)




![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)



![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)

